N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C24H20N4O2S2 and its molecular weight is 460.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as 4-phenyl-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide, is a heterocyclic compound that contains a triazole ring . Triazole compounds are known to bind with a variety of enzymes and receptors, showing versatile biological activities . They have been reported to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities . , and receptors like the NOP receptor.
Mode of Action
Triazole compounds are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Biochemical Pathways
Triazole derivatives have been reported to have an impact on various biochemical pathways due to their wide-ranging biological activities . For instance, they have been reported to inhibit the two cyclooxygenase (COX1 and COX2) isoforms .
Pharmacokinetics
The presence of a 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .
Result of Action
Triazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities . In a study, some 1,2,4-triazole derivatives showed promising cytotoxic activity against the Hela cell line .
Action Environment
Various internal and external factors can cause abnormal cell proliferation, leading to the development of various cancers . Therefore, the environment in which the compound acts could potentially influence its efficacy and stability.
Properties
IUPAC Name |
4-phenyl-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S2/c29-32(30,22-13-11-19(12-14-22)18-7-3-1-4-8-18)25-16-15-21-17-31-24-26-23(27-28(21)24)20-9-5-2-6-10-20/h1-14,17,25H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWQKVDQPMCHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.